2-(3-Chlorophenyl)-2-morpholinoethanamine
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Overview
Description
2-(3-Chlorophenyl)-2-morpholinoethanamine is an organic compound that features a morpholine ring attached to an ethanamine backbone, with a chlorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-morpholinoethanamine typically involves the reaction of 3-chlorobenzaldehyde with morpholine and a suitable amine source. One common method is the reductive amination of 3-chlorobenzaldehyde with morpholine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-morpholinoethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2-morpholinoethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-morpholinoethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-morpholinoethanol
- 2-(3-Chlorophenyl)-2-piperidinoethanamine
- 2-(3-Chlorophenyl)-2-pyrrolidinoethanamine
Uniqueness
2-(3-Chlorophenyl)-2-morpholinoethanamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the chlorophenyl group and the morpholine ring enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C12H17ClN2O |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15/h1-3,8,12H,4-7,9,14H2 |
InChI Key |
HQLHXIXXZOMPMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CN)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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